Cas no 1888537-95-8 (6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid)

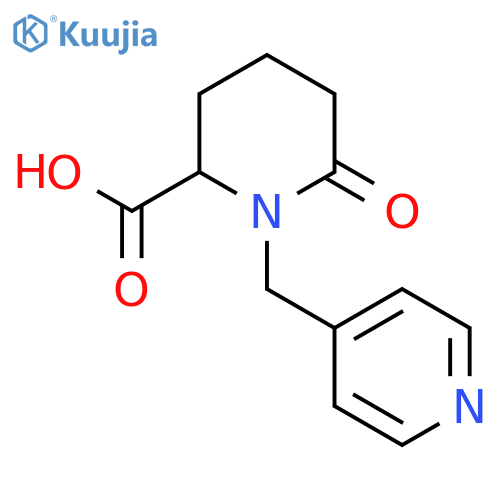

1888537-95-8 structure

商品名:6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid

CAS番号:1888537-95-8

MF:C12H14N2O3

メガワット:234.251163005829

CID:5046985

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid

- 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid

-

- インチ: 1S/C12H14N2O3/c15-11-3-1-2-10(12(16)17)14(11)8-9-4-6-13-7-5-9/h4-7,10H,1-3,8H2,(H,16,17)

- InChIKey: YJWBTPOJKNWHNC-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCC(C(=O)O)N1CC1C=CN=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 300

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 70.5

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O279936-500mg |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 500mg |

$ 500.00 | 2022-06-03 | ||

| Life Chemicals | F1967-2532-1g |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 95%+ | 1g |

$532.0 | 2023-09-06 | |

| Life Chemicals | F1967-2532-0.5g |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 95%+ | 0.5g |

$505.0 | 2023-09-06 | |

| TRC | O279936-1g |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 1g |

$ 775.00 | 2022-06-03 | ||

| Life Chemicals | F1967-2532-0.25g |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 95%+ | 0.25g |

$479.0 | 2023-09-06 | |

| Life Chemicals | F1967-2532-5g |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 95%+ | 5g |

$1596.0 | 2023-09-06 | |

| Life Chemicals | F1967-2532-10g |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 95%+ | 10g |

$2234.0 | 2023-09-06 | |

| TRC | O279936-100mg |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 100mg |

$ 135.00 | 2022-06-03 | ||

| Life Chemicals | F1967-2532-2.5g |

6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid |

1888537-95-8 | 95%+ | 2.5g |

$1064.0 | 2023-09-06 |

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1888537-95-8 (6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量